1-(3-Amino-4-bromophenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . This compound is characterized by the presence of an amino group at the 3-position and a bromine atom at the 4-position on the phenyl ring, attached to a pyrrolidin-2-one core.
Preparation Methods
The synthesis of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve the use of specific oxidants and additives to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic or nucleophilic substituents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-(3-Amino-4-bromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A basic pyrrolidinone structure without the amino and bromine substituents.
1-(4-Bromophenyl)pyrrolidin-2-one: A similar compound with a bromine atom at the 4-position but lacking the amino group.
1-(3-Aminophenyl)pyrrolidin-2-one: A compound with an amino group at the 3-position but without the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-amino-4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI Key |
YAOQPFOEHLBSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
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